DL-2-Aminohexanoic acid-d9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H13NO2 |

|---|---|

Peso molecular |

140.23 g/mol |

Nombre IUPAC |

2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2 |

Clave InChI |

LRQKBLKVPFOOQJ-YNSOAAEFSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N |

SMILES canónico |

CCCCC(C(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling DL-2-Aminohexanoic acid-d9: A Technical Guide for Researchers

An In-depth Exploration of a Key Internal Standard for Quantitative Analysis

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based techniques. Among these, DL-2-Aminohexanoic acid-d9, a deuterated analog of DL-norleucine, serves as a critical tool for researchers and scientists. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties and Specifications

This compound is a synthetic, non-proteinogenic amino acid in which nine hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling renders it chemically identical to its non-labeled counterpart, DL-norleucine, in terms of physical and chemical behavior, yet distinguishable by its increased mass. This key characteristic makes it an ideal internal standard for quantitative studies.

| Property | Value |

| Chemical Name | DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid |

| Synonyms | DL-Norleucine-d9 |

| CAS Number | 2243004-88-6 |

| Molecular Formula | C₆H₄D₉NO₂ |

| Molecular Weight | 140.23 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Physical Form | Solid |

| Storage | Store at room temperature |

Primary Application: An Internal Standard in Quantitative Mass Spectrometry

The principal application of this compound is as an internal standard in quantitative analysis, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a known quantity of the deuterated standard to a sample allows for the accurate quantification of the non-labeled analyte, DL-2-Aminohexanoic acid (DL-norleucine), or other structurally similar amino acids.

The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Since the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they are affected similarly by these variations. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantitative Analysis of Amino Acids using LC-MS with a Deuterated Internal Standard

The following is a representative protocol for the use of this compound as an internal standard for the quantification of amino acids in a biological matrix, such as plasma.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled amino acid(s) of interest in an appropriate solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

Thaw the unknown biological samples.

-

To a 100 µL aliquot of each unknown sample, calibration standard, and QC sample, add a fixed volume of the internal standard working solution.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column.

- Mobile Phase: A gradient elution using appropriate mobile phases, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

- Flow Rate: A typical flow rate for analytical LC.

- Injection Volume: 5-10 µL.

-

Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

-

For the analyte (DL-norleucine): Monitor the transition from its precursor ion (m/z) to a specific product ion.

-

For the internal standard (this compound): Monitor the transition from its precursor ion (m/z, which will be higher than the analyte due to deuteration) to its corresponding product ion.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QC samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative mass spectrometry experiment.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard enable the mitigation of analytical variability, thereby ensuring the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a framework for its effective implementation in LC-MS and other analytical platforms, supporting advancements in drug development, metabolomics, and various fields of scientific research.

References

An In-depth Technical Guide to the Chemical Properties of DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of DL-2-Aminohexanoic acid-d9, a deuterated form of DL-norleucine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of the non-proteinogenic amino acid DL-norleucine. The incorporation of nine deuterium (B1214612) atoms provides a significant mass shift, making it a valuable tool for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses.[1]

| Property | Value | Reference(s) |

| Systematic Name | DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid | [2] |

| Synonyms | DL-Norleucine-d9 | [2] |

| Molecular Formula | C₆H₄D₉NO₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| CAS Number | 2243004-88-6 | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

Comparison with Non-Deuterated DL-Norleucine:

| Property | This compound | DL-Norleucine | Reference(s) |

| Molecular Formula | C₆H₄D₉NO₂ | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 140.23 g/mol | 131.17 g/mol | [2][3] |

| CAS Number | 2243004-88-6 | 616-06-8 | [2][3] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the identity, purity, and isotopic labeling pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d4 (B120146) (CD₃OD). The concentration will depend on the instrument's sensitivity, typically in the range of 1-10 mg/mL.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons at the α-carbon and the amino group. The signals from the deuterated positions (3, 4, 5, and 6) will be absent or significantly reduced, confirming the isotopic labeling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons may show characteristic splitting patterns due to coupling with deuterium.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and assess the isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization technique (e.g., methanol/water for electrospray ionization).

-

Ionization: Electrospray ionization (ESI) is a common technique for amino acids.

-

Mass Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound (approximately 140.23 Da). The isotopic distribution of this peak will confirm the high level of deuterium incorporation.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of water, formic acid, and the amino group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of amino acids.

Methodology:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection after pre- or post-column derivatization (e.g., with ninhydrin (B49086) or o-phthalaldehyde) or mass spectrometric detection can be used.

-

-

Data Analysis: The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context and Signaling Pathways

DL-Norleucine, the non-deuterated form of this compound, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. However, it can be found in small amounts in some bacteria and can be mistakenly incorporated into proteins in place of methionine.[4][5] This misincorporation is a key aspect of its biological relevance.

Biosynthesis and Misincorporation into Proteins

In some microorganisms, norleucine can be synthesized as a byproduct of the branched-chain amino acid biosynthesis pathway.[6] Due to its structural similarity to methionine, methionyl-tRNA synthetase can mistakenly charge tRNAMet with norleucine. This leads to the incorporation of norleucine into proteins at positions normally occupied by methionine.[5]

Caption: Biosynthesis of norleucine and its misincorporation into proteins.

Application in Alzheimer's Disease Research

The structural similarity of norleucine to methionine has made it a useful tool in studying the role of methionine in the pathology of Alzheimer's disease. Specifically, it has been used to investigate the amyloid-β peptide, a key component of the plaques found in the brains of Alzheimer's patients.[4] Studies have shown that replacing a specific methionine residue in the amyloid-β peptide with norleucine can reduce the neurotoxic effects of the peptide.[4]

Caption: Role of norleucine in Alzheimer's disease research.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and use of this compound in a research setting.

Caption: General experimental workflow for this compound.

References

The Structure of Deuterated DL-Norleucine: A Technical Guide for Researchers

Introduction: Deuterated amino acids are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic label for a wide array of applications. From elucidating metabolic pathways and protein structures to enhancing the pharmacokinetic profiles of therapeutic agents, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), provides a powerful analytical and functional handle.[1][2] Norleucine, a non-proteinogenic amino acid and an isomer of leucine, is often used experimentally to probe protein structure and function due to its structural similarity to methionine.[3][4] This guide provides an in-depth overview of the structure, synthesis, and characterization of deuterated DL-norleucine for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The fundamental structure of deuterated DL-norleucine is identical to its non-labeled counterpart, with deuterium atoms replacing hydrogen atoms at one or more positions. The most common isotopologues are α-deuterated and perdeuterated (all non-exchangeable hydrogens replaced by deuterium). The molecular formula for non-deuterated DL-norleucine is C₆H₁₃NO₂, with a monoisotopic mass of approximately 131.09 Da.[5][6] For the perdeuterated form, DL-norleucine-d9, the formula is C₆H₄D₉NO₂ and the molecular weight is approximately 140.23 Da.[7]

Physicochemical Properties

Table 1: Physicochemical Properties of DL-Norleucine and its Perdeuterated Analog

| Property | DL-Norleucine | DL-Norleucine-d9 | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₄D₉NO₂ | [5][7] |

| Molecular Weight | 131.17 g/mol | 140.23 g/mol | [5][7] |

| Melting Point | ~301 °C (decomposes) | Expected to be slightly lower than the non-deuterated form. | [3][8][9] |

| Solubility in Water | 16 g/L at 23 °C | Expected to be slightly higher than the non-deuterated form. | [3][8] |

| pKa (carboxyl) | 2.39 | Expected to be slightly altered. | [2][3] |

| pKa (amino) | 9.76 | Expected to be slightly altered. | [2][3] |

| Isotopic Purity | N/A | >98% (commercially available) | [7][10] |

Synthesis of Deuterated DL-Norleucine

The synthesis of deuterated amino acids can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange reactions catalyzed by acids, bases, or metals, or through de novo synthesis using deuterated precursors.[11] Direct exchange reactions using deuterium oxide (D₂O) as the deuterium source are often cost-effective.[11]

Experimental Protocol 1: General Perdeuteration via Catalytic Exchange

This protocol is a generalized method for achieving high levels of deuteration on non-aromatic amino acids based on established catalytic H/D exchange principles.[11]

-

Preparation: In a high-pressure reaction vessel, combine DL-norleucine (1.0 g, 7.62 mmol) and a platinum on carbon (Pt/C, 10% w/w) catalyst (100 mg).

-

Deuterium Source: Add deuterium oxide (D₂O, 20 mL) to the vessel.

-

Reaction: Seal the vessel and heat it to 150-200 °C with stirring for 24-48 hours. The elevated temperature facilitates the H/D exchange at all non-labile C-H positions.

-

Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the Pt/C catalyst.

-

Isolation: Remove the D₂O under reduced pressure (lyophilization is preferred) to yield the crude deuterated DL-norleucine.

-

Purification: The product can be further purified by recrystallization from a D₂O/isopropanol-d8 solvent system. The extent of deuteration should be confirmed by NMR or mass spectrometry.

Experimental Protocol 2: Stereoretentive α-Deuteration

This protocol is adapted from a demonstrated method for the highly efficient and enantiopure α-deuteration of N-acyl amino acid esters.[12] This method is particularly useful when only the chiral center needs to be labeled.

-

Substrate Preparation: Synthesize the N-acetyl-DL-norleucine ethyl ester from DL-norleucine using standard procedures (e.g., reaction with acetic anhydride (B1165640) followed by esterification with ethanol (B145695) under acidic conditions).

-

Deuteration Reaction:

-

Dissolve the N-acetyl-DL-norleucine ethyl ester (0.2 mmol) in deuterated ethanol (EtOD, 1.0 mL, 0.2 M).

-

Cool the solution to the desired temperature (e.g., room temperature down to -40 °C to optimize enantiomeric excess).

-

Add sodium ethoxide (NaOEt, 5.0 equivalents) to initiate the base-catalyzed H/D exchange at the α-position.

-

Stir the reaction for 8-16 hours, monitoring the reaction progress by LC-MS.

-

-

Quenching and Work-up: Quench the reaction by adding D₂O and neutralize with a mild acid (e.g., ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Hydrolyze the ester and N-acetyl groups using standard acidic or basic conditions (e.g., refluxing with 6M DCl in D₂O) to yield α-deuterated DL-norleucine.

-

Analysis: Determine the deuteration level and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.[12]

Structural Characterization and Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques for characterizing the structure and confirming the isotopic purity of deuterated DL-norleucine.

NMR Spectroscopy

¹H NMR is used to confirm the absence of signals at the deuterated positions. For α-deuterated DL-norleucine, the characteristic proton signal of the α-carbon (around 3.7 ppm in D₂O) will disappear.[13] For perdeuterated DL-norleucine-d9, all aliphatic proton signals will be absent. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium labels.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method to determine isotopic purity.[14] By analyzing the relative abundance of the H/D isotopolog ions, the percentage of deuteration can be accurately calculated.

Table 2: Expected Mass Spectrometry Data for DL-Norleucine Isotopologues

| Isotopologue | Formula | Exact Mass [M+H]⁺ | Mass Shift |

| DL-Norleucine | C₆H₁₄NO₂⁺ | 132.1019 | 0 |

| DL-Norleucine-α-d1 | C₆H₁₃DNO₂⁺ | 133.1082 | +1 |

| DL-Norleucine-d9 | C₆H₅D₉NO₂⁺ | 141.1584 | +9 |

Experimental Protocol 3: Isotopic Purity Analysis by ESI-HRMS

This protocol is based on established methods for determining the isotopic purity of deuterated compounds.[14]

-

Sample Preparation: Prepare a dilute solution of the deuterated DL-norleucine sample (approx. 1 µg/mL) in a suitable solvent (e.g., methanol/water 1:1 v/v with 0.1% formic acid).

-

Instrumentation: Use an electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or TOF instrument, capable of resolving the different isotopologues.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire the full scan mass spectrum in positive ion mode, ensuring the mass range covers the expected [M+H]⁺ ions for all isotopologues (e.g., m/z 130-150).

-

Data Analysis:

-

Identify the monoisotopic peaks for the non-deuterated (d₀) and all deuterated species (d₁, d₂, ... d₉).

-

Record the intensity (peak area) for each isotopolog.

-

Calculate the isotopic purity (deuteration level) using the formula: Isotopic Purity (%) = [Σ (Intensity of dₓ * x) / (n * Σ Intensity of all dₓ)] * 100 where 'x' is the number of deuterium atoms in an isotopolog and 'n' is the maximum number of deuteration sites (e.g., 9 for perdeuteration).

-

Visualization of Structure and Workflow

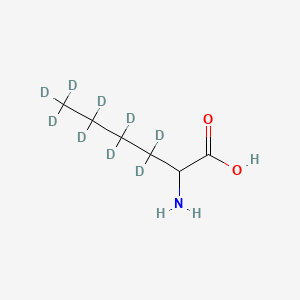

Molecular Structure of DL-Norleucine-d9

The following diagram illustrates the molecular structure of perdeuterated DL-norleucine, where all non-exchangeable hydrogen atoms on the carbon backbone have been replaced with deuterium.

Caption: Structure of Perdeuterated (d9) DL-Norleucine.

Synthesis and Analysis Workflow

The following diagram outlines the logical workflow for the synthesis and characterization of deuterated DL-norleucine.

Caption: Workflow for Synthesis and Analysis of Deuterated DL-Norleucine.

References

- 1. DL-Norleucine [webbook.nist.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norleucine - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]

- 5. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for DL-Norleucine (HMDB0251526) [hmdb.ca]

- 7. clearsynth.com [clearsynth.com]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DL-Norleucine(616-06-8) 1H NMR [m.chemicalbook.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of DL-2-Aminohexanoic acid-d9, a deuterated analog of norleucine. This isotopically labeled amino acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based proteomics and metabolomics. This document outlines the multi-step synthesis involving protection of the amino group, iridium-catalyzed hydrogen-deuterium exchange, and subsequent deprotection, followed by purification to achieve high isotopic and chemical purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the amino group of DL-norleucine, followed by a catalyzed hydrogen-deuterium exchange reaction, and finally, the removal of the protecting group.

Protection of the Amino Group

To prevent unwanted side reactions during the deuteration process, the amino group of DL-norleucine is first protected. A common and effective method is the introduction of the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of DL-Norleucine

-

Dissolution: Dissolve DL-norleucine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add triethylamine (B128534) (1.5 equivalents) to the solution.

-

Reagent Addition: While stirring at room temperature, add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents). The reaction mixture should become homogeneous within an hour.

-

Reaction: Continue stirring for an additional 2 hours at room temperature.

-

Work-up:

-

Dilute the mixture with water.

-

Extract the aqueous layer twice with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the final ethyl acetate extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Boc-DL-norleucine.

Iridium-Catalyzed Hydrogen-Deuterium Exchange

The core of the synthesis is the selective replacement of hydrogen atoms with deuterium (B1214612). This is achieved through an iridium-catalyzed hydrogen isotope exchange (HIE) reaction using deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Deuteration of N-Boc-DL-norleucine

-

Inert Atmosphere: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-DL-norleucine (1 equivalent) and an iridium catalyst, such as [Ir(cod)(NHC)]BF₄ (iridium bis(cyclooctadiene) N-heterocyclic carbene tetrafluoroborate) or a similar iridium(I) complex (0.5-2 mol%).

-

Deuterium Source: Add deuterium oxide (D₂O) as the deuterium source.

-

Reaction Conditions: The reaction is typically heated to a temperature between 80°C and 150°C. The optimal temperature and reaction time will depend on the specific catalyst and substrate.

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the exchangeable protons.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Deprotection of the Amino Group

The final step in the synthesis is the removal of the Boc protecting group to yield the free amino acid, this compound.

Experimental Protocol: Boc Deprotection

-

Acidic Cleavage: Dissolve the deuterated N-Boc-DL-norleucine in a solution of 4M hydrochloric acid (HCl) in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt of this compound can be used directly or neutralized to obtain the free amino acid. To obtain the free amino acid, the residue is dissolved in water and the pH is adjusted to 7 with a suitable base (e.g., sodium bicarbonate).

Purification of this compound

Purification is a critical step to ensure high chemical and isotopic purity of the final product. A combination of recrystallization and chromatographic techniques is often employed.

Recrystallization

Recrystallization is an effective method for removing impurities.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water or a mixture of water and a lower alcohol (e.g., ethanol).

-

Crystallization: Slowly cool the solution to induce crystallization. The process can be aided by adding a seed crystal.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization).

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be utilized.

Experimental Protocol: HPLC Purification

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is commonly employed.

-

Detection: The elution of the product is monitored by UV detection, typically at a wavelength around 210-220 nm.

-

Fraction Collection: Fractions containing the purified this compound are collected.

-

Lyophilization: The collected fractions are pooled, and the solvent is removed by lyophilization to yield the final, highly purified product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of deuterated amino acids. Please note that these are typical values and may vary depending on the specific experimental conditions.

Table 1: Representative Yields for the Synthesis of this compound

| Synthesis Step | Starting Material | Product | Typical Yield (%) |

| Boc Protection | DL-Norleucine | N-Boc-DL-norleucine | 85 - 95 |

| Deuteration | N-Boc-DL-norleucine | N-Boc-DL-2-Aminohexanoic acid-d9 | 70 - 90 |

| Boc Deprotection | N-Boc-DL-2-Aminohexanoic acid-d9 | This compound | > 95 |

Table 2: Purity Analysis of this compound

| Analysis Method | Parameter | Specification |

| HPLC | Chemical Purity | ≥ 98% |

| Mass Spectrometry | Isotopic Purity (Atom % D) | ≥ 98% |

| ¹H NMR | Deuterium Incorporation | Consistent with desired labeling pattern |

Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Caption: Logical relationship of synthesis, purification, and analysis.

A Technical Guide to the Isotopic Purity of DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of DL-2-Aminohexanoic acid-d9, a deuterated analog of norleucine. This document details the analytical methodologies used to determine isotopic enrichment, presents typical purity data, and outlines the synthesis of this isotopically labeled compound. The information herein is intended to support researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and proteomics, where stable isotope-labeled internal standards are crucial for accurate quantification.

Introduction

This compound, also known as DL-Norleucine-d9, is a non-proteinogenic amino acid in which nine hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis. The utility of this compound is fundamentally dependent on its isotopic purity, which refers to the percentage of molecules in which all nine specified hydrogen atoms are replaced by deuterium. High isotopic purity is essential to minimize signal overlap and ensure the accuracy of analytical measurements.

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from partially deuterated or non-deuterated species. The following table summarizes the key specifications for this stable isotope-labeled compound.

| Parameter | Specification | Source(s) |

| Isotopic Purity | ≥98 atom % D | [1][2] |

| Chemical Purity | ≥98% | [2] |

| Molecular Formula | C₆H₄D₉NO₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| Deuterium Incorporation | 9 Deuterium Atoms | [2] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a fundamental technique for assessing the isotopic purity of labeled compounds by analyzing the distribution of isotopologues.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

Prepare a corresponding solution of non-labeled DL-2-Aminohexanoic acid as a reference standard.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required to resolve the isotopic cluster.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.

-

Analysis Mode: Perform the analysis in full scan mode to capture the entire isotopic distribution of the molecular ion.

-

Resolution: Set the instrument resolution to at least 70,000 to accurately resolve the different isotopologues.

-

-

Data Acquisition:

-

Inject the non-labeled standard to obtain its mass spectrum and confirm the natural isotopic abundance of carbon, nitrogen, and oxygen.

-

Inject the this compound sample.

-

Acquire the mass spectrum, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d9).

-

Identify and quantify the peaks corresponding to partially deuterated species (d0 to d8).

-

Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic enrichment.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O).

-

Add an internal standard with a known concentration if quantitative analysis is desired.

-

-

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

-

Nuclei: Acquire both ¹H and ²H NMR spectra.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms successful labeling. Residual proton signals can be integrated to quantify the level of deuteration.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at the desired positions.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (e.g., the α-proton) or the internal standard.

-

This comparison allows for the calculation of the percentage of deuterium incorporation at each site and the overall isotopic purity.

-

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods, with one common approach being the acid-catalyzed hydrogen-deuterium exchange of the non-labeled amino acid in heavy water (D₂O).

General Synthetic Protocol:

-

Reaction Setup:

-

In a sealed reaction vessel, dissolve DL-2-Aminohexanoic acid in D₂O.

-

Add a deuterated acid catalyst, such as DCl or D₂SO₄.

-

-

Reaction Conditions:

-

Heat the mixture under reflux for an extended period (e.g., 24-72 hours) to facilitate the exchange of protons with deuterium atoms from the solvent.

-

The temperature and reaction time can be optimized to achieve the desired level of deuteration.

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture with a suitable base.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield the final this compound.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

References

Technical Guide: DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-2-Aminohexanoic acid-d9, a deuterated analog of DL-norleucine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantification. This guide covers its chemical properties, synthesis, analytical methodologies, and applications.

Core Data Presentation

The key properties of this compound and its unlabeled counterpart are summarized below for easy comparison.

| Property | This compound | DL-2-Aminohexanoic acid (DL-Norleucine) |

| CAS Number | 2243004-88-6[1][2] | 616-06-8[3][4][5][6] |

| Molecular Formula | CD₃(CD₂)₃CH(NH₂)COOH[1][7] | CH₃(CH₂)₃CH(NH₂)COOH[5] |

| Molecular Weight | 140.23 g/mol [1] | 131.17 g/mol [5] |

| Isotopic Enrichment | Typically ≥98 atom % D[1][8] | Not Applicable |

| Synonyms | DL-Norleucine-d9, DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid[1][9] | (±)-2-Aminocaproic acid, 2-Aminohexanoic acid[5] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for the deuteration and analysis of amino acids.

Synthesis of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol describes a method for the deuteration of DL-2-Aminohexanoic acid using an iridium catalyst. This hydrogen isotope exchange (HIE) reaction is an efficient method for incorporating deuterium (B1214612) into organic molecules.[9][10][11]

Materials:

-

DL-2-Aminohexanoic acid (DL-Norleucine)

-

[Ir(cod)(NHC)Cl] (or a similar Iridium(I) catalyst)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Schlenk flask and line

Procedure:

-

To a Schlenk flask under an argon atmosphere, add DL-2-Aminohexanoic acid and the iridium catalyst (typically 1-5 mol%).

-

Add a solvent system of anhydrous THF and deuterium oxide. The ratio can be optimized, but a 1:1 mixture is a common starting point.

-

Seal the flask and heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized (e.g., 80-100 °C for 12-24 hours).

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.

-

Confirm the final product's identity and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Analysis of DL-2-Aminohexanoic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of DL-2-Aminohexanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.[1][5]

Materials:

-

This compound (as internal standard)

-

Biological matrix (e.g., plasma)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an appropriate column (e.g., C18 or HILIC)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample (e.g., 50 µL), add a known amount of the this compound internal standard solution.

-

Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient. For example, with a C18 column, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) can be used.

-

-

Mass Spectrometric Detection:

-

Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.

-

For DL-2-Aminohexanoic acid: Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

-

For this compound: Monitor the transition from its protonated molecular ion [M+H]⁺ (which will be 9 Da higher than the unlabeled analyte) to its corresponding product ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of the analyte in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 2. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New approaches in iridium catalysis for sp3 hydrogen isotope exchange (HIE) of amino acids and peptides - American Chemical Society [acs.digitellinc.com]

- 10. d-nb.info [d-nb.info]

- 11. Highly Selective Directed Iridium-Catalyzed Hydrogen Isotope Exchange Reactions of Aliphatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-2-Aminohexanoic acid-d9. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled amino acid, ensuring its suitability for research and pharmaceutical development applications.

Overview of this compound

This compound, also known as DL-Norleucine-d9, is a deuterated form of the straight-chain aliphatic amino acid. The presence of nine deuterium (B1214612) atoms enhances its utility in metabolic studies and as an internal standard in mass spectrometry-based analytical methods. Understanding its stability profile is paramount for accurate experimental outcomes and for defining its shelf-life in formulated products.

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended based on available data for the compound and its non-deuterated analog, DL-norleucine.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures.[1][2] |

| Humidity | Store in a dry place | Minimizes potential for hydrolysis and microbial growth.[3] |

| Light | Protect from direct light | While specific photostability data is unavailable, it is a general good practice for complex organic molecules.[3] |

| Atmosphere | Well-ventilated area | General safety and handling recommendation. |

| Container | Tightly closed container | Prevents contamination and exposure to moisture. |

| Incompatibilities | Strong oxidizing agents | Avoids potential for oxidative degradation. |

Handling Precautions:

-

Use with adequate ventilation.

-

Avoid contact with skin, eyes, or clothing.

-

Wash hands thoroughly after handling.

-

Avoid formation of dust and aerosols.

Stability Profile and Re-analysis

This compound is considered a stable compound under the recommended storage conditions.[1] However, to ensure its chemical purity for long-term use, a periodic re-analysis is advised.

Table 2: Long-Term Stability and Re-analysis

| Parameter | Guideline |

| Shelf Life | Stable for at least three years under recommended conditions.[1] For the non-deuterated form, DL-norleucine, the shelf life is considered indefinite if stored properly. |

| Re-analysis Period | It is recommended to re-analyze the compound for chemical purity after three years before use.[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the general chemistry of amino acids. A forced degradation study, as detailed in the experimental protocols section, would be necessary to definitively identify these pathways.

References

- 1. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

Navigating the Landscape of Deuterated Norleucine: A Technical Guide to DL-2-Aminohexanoic acid-d9 for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of DL-2-Aminohexanoic acid-d9. This deuterated analog of norleucine is a critical tool in analytical chemistry, particularly for mass spectrometry-based quantification, where it serves as a robust internal standard.

Commercial Availability and Specifications

This compound, also known by its synonym DL-Norleucine-d9, is readily available from several specialized chemical suppliers. The compound's key identifiers are its CAS Number, 2243004-88-6, and its molecular formula, C₆H₄D₉NO₂. Researchers can source this stable isotope-labeled amino acid from vendors who provide detailed certificates of analysis, ensuring high isotopic and chemical purity, which is paramount for its application in quantitative assays. Below is a summary of typical product specifications from various commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (atom % D) |

| C/D/N Isotopes, Inc. | DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid | 2243004-88-6 | CD₃(CD₂)₃CH(NH₂)COOH | ≥98% |

| MedChemExpress | L-Norleucine-d9 | 1331889-36-1 | C₆H₄D₉NO₂ | ≥98% |

| CymitQuimica | L-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid | 1331889-36-1 | CD₃(CD₂)₃CH(NH₂)COOH | 99% |

| LGC Standards | DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid | 51756-80-0 | C₆H₄D₉NO₂ | Not Specified |

| Benchchem | This compound | 2243004-88-6 | C₆H₄D₉NO₂ | Not Specified |

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility stems from its chemical identity being nearly identical to the endogenous, non-deuterated form (analyte), while its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.

Experimental Protocol: A Generalized Workflow for Amino Acid Quantification

While specific protocols are application-dependent, a general workflow for the use of this compound as an internal standard for the quantification of norleucine or other amino acids in a biological matrix (e.g., plasma, cell lysate) is outlined below.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., DL-2-Aminohexanoic acid) of a known concentration in an appropriate solvent (e.g., methanol/water).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the same solvent.

2. Calibration Curve Preparation:

-

Serially dilute the analyte stock solution to create a series of calibration standards of decreasing concentrations.

-

Spike a fixed concentration of the this compound internal standard into each calibration standard.

3. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard to the biological sample. A typical ratio is 3:1 (solvent:sample).

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples and calibration standards onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the analyte and internal standard from other matrix components. The mobile phases and gradient will need to be optimized for the specific amino acids of interest.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define the precursor-to-product ion transitions for both the analyte and the internal standard. For example:

-

Analyte (Norleucine): Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

-

Internal Standard (Norleucine-d9): Monitor the transition from its corresponding protonated molecular ion [M+H]⁺ (which will be 9 Daltons higher than the analyte) to a characteristic product ion.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound as an internal standard.

Methodological & Application

Application Notes and Protocols for DL-2-Aminohexanoic acid-d9 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome. DL-2-Aminohexanoic acid-d9, a deuterated form of norleucine, serves as a valuable tool in this context. As a non-canonical amino acid, it is an analog of methionine and leucine (B10760876) and can be incorporated into proteins during synthesis.[2][3] This allows for the differentiation and quantification of protein populations from different experimental conditions using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in quantitative proteomics studies, particularly relevant for drug discovery and development, biomarker identification, and understanding cellular signaling pathways.

Principle of SILAC using this compound

The core principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid. In this case, one cell population is cultured in a "light" medium containing standard DL-2-Aminohexanoic acid, while the other is cultured in a "heavy" medium containing this compound. Over several cell divisions, the deuterated amino acid is incorporated into the proteome of the "heavy" cell population.

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides containing the "heavy" this compound will exhibit a mass shift of 9 Daltons compared to their "light" counterparts. The relative abundance of a specific protein in the two populations can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.

Applications in Drug Development and Research

The application of quantitative proteomics using this compound is vast and holds significant promise for advancing drug development and biomedical research.

-

Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or drug-treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins can serve as potential therapeutic targets.[4][5]

-

Biomarker Discovery: SILAC-based proteomics can identify proteins that are secreted or shed by cells under specific conditions, making them potential biomarkers for disease diagnosis, prognosis, or monitoring treatment response.[6]

-

Mechanism of Action Studies: Understanding how a drug affects the cellular proteome can provide insights into its mechanism of action and potential off-target effects.[7]

-

Signaling Pathway Analysis: Quantitative proteomics can be used to study changes in protein-protein interactions and post-translational modifications, helping to elucidate the signaling pathways affected by a particular stimulus or drug.[8]

Experimental Protocols

The following protocols are generalized for a typical SILAC experiment using this compound. Optimization of specific parameters may be required depending on the cell line and experimental goals.

Protocol 1: Metabolic Labeling of Cells

-

Cell Culture Preparation: Culture the chosen cell line in a standard "light" medium deficient in methionine and leucine, supplemented with a known concentration of standard DL-2-Aminohexanoic acid.

-

Adaptation to Heavy Medium: Passage the cells into a "heavy" medium that is identical to the light medium but contains this compound instead of the standard form.

-

Ensure Complete Labeling: Culture the cells for at least five to six doublings to ensure near-complete incorporation of the deuterated amino acid into the proteome.[9] The incorporation efficiency can be checked by mass spectrometry analysis of a small cell sample.

-

Experimental Treatment: Once complete labeling is confirmed, expose the "heavy" and "light" cell populations to the experimental and control conditions, respectively (e.g., drug treatment vs. vehicle control).

Protocol 2: Sample Preparation for Mass Spectrometry

-

Cell Harvesting and Lysis: After treatment, harvest both cell populations. The "heavy" and "light" cells can be mixed at a 1:1 ratio based on cell count or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction and Quantification: Extract the total protein from the cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Protein Digestion: Reduce and alkylate the protein mixture. Digest the proteins into peptides using a protease such as trypsin.

-

Peptide Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column.

Protocol 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Database Searching: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database.

-

Protein Identification and Quantification: The software will identify peptides and proteins and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[10][11]

Data Presentation

Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative expression changes between the experimental conditions.

Table 1: Example of Quantitative Proteomics Data Summary

| Protein Accession | Gene Name | Protein Name | Log2 (Heavy/Light Ratio) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 | Unchanged |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.89 | 0.005 | Downregulated |

| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 1.58 | 0.012 | Upregulated |

| P10636 | HSP90AB1 | Heat shock protein HSP 90-beta | -0.12 | 0.870 | Unchanged |

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways is crucial for understanding the complex relationships in proteomics data. Graphviz (DOT language) can be used to create clear and informative diagrams.

Experimental Workflow

Caption: SILAC experimental workflow using this compound.

Signaling Pathway Example: Drug Target Interaction Network

The following is a hypothetical example of a signaling pathway diagram that could be generated from quantitative proteomics data, illustrating the interactions of a drug target.

Caption: Hypothetical drug-induced signaling pathway changes.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteomics in Drug Development: The Dawn of a New Era? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nautilus.bio [nautilus.bio]

- 6. Proteomics in drug development — Olink® [olink.com]

- 7. The Role of Proteomics in Drug Development - The Camden Chronicle [thecamdenchronicle.com]

- 8. Analysis of the protein complex associated with 14-3-3 epsilon by a deuterated-leucine labeling quantitative proteomics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-2-Aminohexanoic acid-d9 as an Internal Standard in LC-MS

Authored for: Researchers, scientists, and drug development professionals.

Introduction

In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, particularly in complex biological matrices, the use of a reliable internal standard is crucial for achieving accurate and precise results.[1][2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS-based quantification due to their similarity to the analyte, co-elution during chromatography, and distinct mass-to-charge ratio (m/z).[4][5]

DL-2-Aminohexanoic acid-d9, also known as DL-Norleucine-d9, is a deuterated form of DL-norleucine, a non-proteinogenic amino acid.[6][7][8] Its structural similarity to endogenous amino acids and the fact that it is not naturally present in most biological samples make it an excellent internal standard for the quantification of amino acids and other small molecules with primary amine groups.[9][10][11] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS analysis.

Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid[8] |

| Synonyms | DL-Norleucine-d9, DL-2-Aminohexanoic-d9 Acid |

| Molecular Formula | C₆H₄D₉NO₂[7] |

| Molecular Weight | 140.23 g/mol [7][8] |

| CAS Number | 2243004-88-6[12] |

| Isotopic Purity | Typically ≥98 atom % D[12] |

| Appearance | White to off-white solid |

| Storage | Store at room temperature[12] |

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. The standard undergoes the same sample processing steps (e.g., protein precipitation, extraction, derivatization) as the analyte. In the mass spectrometer, the analyte and the internal standard are detected based on their different masses. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, effectively correcting for any sample loss or matrix effects during the analytical process.[5][13]

Experimental Workflow for Amino Acid Quantification

The following diagram illustrates a typical workflow for the quantification of amino acids in a biological matrix using this compound as an internal standard.

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:2243004-88-6 | Chemsrc [chemsrc.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. Norleucine--an internal standard for the basic column used in physiological amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. myadlm.org [myadlm.org]

Application Notes and Protocols for Stable Isotope Labeling with DL-2-Aminohexanoic acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" unlabeled population by mass spectrometry.

This document provides detailed application notes and a protocol for the use of DL-2-Aminohexanoic acid-d9 (also known as DL-norleucine-d9), a deuterated, non-canonical amino acid, for stable isotope labeling in mammalian cell culture. Norleucine is an isomer of leucine (B10760876) and can be incorporated into proteins in place of methionine due to the promiscuity of methionyl-tRNA synthetase. The use of a deuterated analog provides a cost-effective labeling strategy.[1]

Important Considerations: The incorporation of norleucine into proteins in wild-type mammalian cell lines can be inefficient and highly variable. As a non-canonical amino acid, its uptake and incorporation are often outcompeted by the canonical amino acid methionine. Therefore, extensive preliminary experiments are essential to determine the feasibility and optimal conditions for labeling in the specific cell line of interest. For robust and efficient incorporation, genetic engineering of the cell line to express a mutant methionyl-tRNA synthetase may be required.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | DL-2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid |

| Common Name | DL-Norleucine-d9 |

| Molecular Formula | C₆H₄D₉NO₂ |

| Molecular Weight | 140.23 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| CAS Number | 2243004-88-6 |

Table 2: Example Quantitative Data from a Hypothetical SILAC Experiment

This table is for illustrative purposes to show the expected data output. Actual results will vary depending on the cell line, experimental conditions, and incorporation efficiency.

| Protein ID | Gene Name | Peptide Sequence | Light/Heavy Ratio | Regulation |

| P04637 | TP53 | (R)DLLFK(Nle)R | 1.05 | No Change |

| P60709 | ACTB | (K)DL(Nle)K(L) | 0.98 | No Change |

| Q06609 | mTOR | (R)S(Nle)VLSLK(D) | 2.54 | Upregulated |

| P42345 | 4EBP1 | (K)IIG(Nle)FDE(R) | 0.45 | Downregulated |

Experimental Protocols

Protocol 1: Preliminary Feasibility Study for this compound Incorporation

Objective: To determine if this compound can be incorporated into the proteome of the target cell line at a level sufficient for detection by mass spectrometry.

Materials:

-

Target mammalian cell line

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Methionine-free medium

-

This compound

-

L-Methionine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE reagents and equipment

-

In-gel digestion kit (or reagents: DTT, iodoacetamide, trypsin)

-

Mass spectrometer

Procedure:

-

Cell Culture: Culture the target cell line in complete growth medium to ~70-80% confluency.

-

Media Preparation:

-

Control Medium: Methionine-free medium supplemented with 10% dFBS and a standard concentration of L-Methionine (e.g., 200 µM).

-

Labeling Medium: Methionine-free medium supplemented with 10% dFBS and varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM). It is critical to omit L-Methionine from this medium.

-

-

Labeling:

-

Wash the cells twice with sterile PBS.

-

Incubate the cells in the prepared Control and Labeling media.

-

Culture the cells for at least three cell doublings. Monitor cell morphology and proliferation rates, as high concentrations of norleucine may be toxic.

-

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer containing a protease inhibitor cocktail.

-

Quantify the protein concentration using a BCA assay.

-

-

Protein Digestion:

-

Take 20-50 µg of protein from each condition.

-

Perform in-gel or in-solution digestion with trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Search the data for peptides containing norleucine (mass shift of +9.056 Da compared to methionine-containing peptides).

-

-

Data Analysis:

-

Determine the percentage of methionine-containing peptides that have been successfully replaced by norleucine-d9. An incorporation efficiency of >95% is desirable for quantitative experiments.

-

Protocol 2: SILAC Labeling with this compound

Objective: To perform a quantitative proteomics experiment comparing two cell populations using this compound as the "heavy" label.

Materials:

-

As listed in Protocol 1.

-

"Light" DL-2-Aminohexanoic acid (Norleucine)

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of the target cell line for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation.

-

"Light" Medium: Methionine-free medium supplemented with 10% dFBS and "light" DL-2-Aminohexanoic acid at the optimal concentration determined in Protocol 1.

-

"Heavy" Medium: Methionine-free medium supplemented with 10% dFBS and this compound at the same concentration.

-

-

-

Experimental Treatment: Apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations.

-

Cell Harvest and Mixing:

-

Harvest the "light" and "heavy" labeled cells.

-

Count the cells and mix the two populations at a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet.

-

Quantify the total protein concentration.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by high-resolution mass spectrometry.

-

-

Data Analysis:

-

Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify peptide pairs.

-

The software will calculate the ratio of the "heavy" to "light" peptide peak intensities. The protein ratio is determined by the median or average of the ratios of its constituent peptides.

-

Mandatory Visualization

Caption: Experimental workflow for SILAC using this compound.

References

Application Notes and Protocols: DL-2-Aminohexanoic acid-d9 in Metabolic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Aminohexanoic acid-d9 is a deuterated form of DL-norleucine, a non-proteinogenic amino acid that is an isomer of leucine. Its primary applications in metabolic research stem from its structural similarity to other amino acids, particularly methionine, and its utility as a stable isotope-labeled internal standard. These application notes provide detailed protocols for the use of this compound in two key research areas: as an internal standard for accurate amino acid quantification and as a tracer for studying protein synthesis and methionine substitution.

Application 1: this compound as an Internal Standard for Amino Acid Quantification

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis, ensuring accurate and precise quantification of analytes by mass spectrometry.[1][2] this compound, being a deuterated amino acid, is an ideal internal standard for targeted amino acid analysis in various biological matrices.[3]

Experimental Protocol: Targeted Amino Acid Analysis using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the steps for quantifying amino acids in cell culture lysates.

1. Sample Preparation - Cell Culture Extraction

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. A minimum of 1 million cells is recommended.[4]

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish.[4]

-

Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice.

-

Protein Precipitation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

2. Internal Standard Spiking

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or 80% methanol).

-

Add a known concentration of the this compound internal standard solution to each sample supernatant. The final concentration should be within the linear range of the LC-MS/MS instrument.

3. LC-MS/MS Analysis

-

Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar amino acids.[5]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Gradient: A linear gradient from high to low organic content.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-